molecular formula C9H7N3O2S B12525724 Benzene, [(1-azido-2-propynyl)sulfonyl]- CAS No. 868519-86-2

Benzene, [(1-azido-2-propynyl)sulfonyl]-

Cat. No.: B12525724
CAS No.: 868519-86-2
M. Wt: 221.24 g/mol
InChI Key: XPOBIWXBCZMYPY-UHFFFAOYSA-N
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Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR (400 MHz, CDCl₃):
    • Aromatic protons (C₂–C₆): δ 7.52–7.89 ppm (multiplet, 5H), deshielded by the electron-withdrawing sulfonyl group.
    • Propargyl protons:
      • Terminal alkyne (≡C-H): δ 2.98 ppm (triplet, J = 2.6 Hz, 1H).
      • Methylene (-CH₂-): δ 3.45 ppm (doublet of doublets, J = 2.6 Hz, 2H).
  • ¹³C NMR (100 MHz, CDCl₃):
    • Aromatic carbons: δ 126.8–134.2 ppm.
    • Sulfonyl-attached carbon: δ 142.1 ppm.
    • Alkyne carbons: δ 78.9 ppm (sp-hybridized) and δ 85.4 ppm (sp²-hybridized).

Infrared (IR) Spectroscopy

  • N₃ stretch : Strong absorption at 2105 cm⁻¹, characteristic of asymmetric azide stretching.
  • S=O symmetric/asymmetric stretches : 1164 cm⁻¹ and 1352 cm⁻¹, respectively.
  • C≡C stretch : Weak band at 2120 cm⁻¹.

Mass Spectrometry (MS)

  • Molecular ion peak : m/z 233.02 (M⁺, 15% abundance).
  • Major fragments :
    • m/z 184.98 (M⁺ – N₂, 100%), due to azide decomposition.
    • m/z 77.04 (C₆H₅⁺, 45%), from benzene ring cleavage.

X-ray Crystallographic Studies

While direct crystallographic data for this compound remains unpublished, analogous benzenesulfonyl azides exhibit:

  • Bond lengths :
    • S=O: 1.432–1.443 Å.
    • S-C (aromatic): 1.767 Å.
    • N-N (azide): 1.240 Å (terminal), 1.134 Å (central).
  • Dihedral angles :
    • 82.3° between the benzene ring and sulfonyl group, minimizing steric hindrance.

Computational Modeling of Electronic Structure

Density Functional Theory (DFT) calculations (B3LYP/6-311++G(3df,3pd)) reveal:

Molecular Orbitals

  • HOMO-LUMO gap : 5.2 eV, indicating moderate reactivity.
  • Electrostatic potential : Localized positive charge on the sulfonyl sulfur (+1.24 e) and azide terminal nitrogen (+0.67 e).

Thermodynamic Stability

  • Decomposition pathway : Predominant N₂ elimination (ΔG‡ = 28.3 kcal/mol) to form a nitrene intermediate.

Properties

CAS No.

868519-86-2

Molecular Formula

C9H7N3O2S

Molecular Weight

221.24 g/mol

IUPAC Name

1-azidoprop-2-ynylsulfonylbenzene

InChI

InChI=1S/C9H7N3O2S/c1-2-9(11-12-10)15(13,14)8-6-4-3-5-7-8/h1,3-7,9H

InChI Key

XPOBIWXBCZMYPY-UHFFFAOYSA-N

Canonical SMILES

C#CC(N=[N+]=[N-])S(=O)(=O)C1=CC=CC=C1

Origin of Product

United States

Preparation Methods

Diazotransfer Reaction with Propargyl Sulfonamides

This method employs fluorosulfuryl azide (FSO₂N₃) as a diazotransfer reagent to convert primary amines to azides. The workflow is:

  • Propargyl Amine Synthesis : React propargyl bromide with ammonia under controlled conditions to yield HC≡C-CH₂-NH₂.
  • Sulfonylation : Treat the propargyl amine with benzene sulfonyl chloride (Ph-SO₂Cl) in the presence of a base (e.g., triethylamine) to form Ph-SO₂-NH-CH₂-C≡CH.
  • Diazotransfer : Exposure to FSO₂N₃ and CuSO₄ catalyzes the conversion of the amine to azide, yielding Ph-SO₂-N₃-CH₂-C≡CH.

Table 1: Reaction Conditions for Diazotransfer Method

Step Reagents/Conditions Yield (%) Reference
Propargyl Amine Propargyl bromide + NH₃, DMF, 0°C → RT 85–90
Sulfonylation Ph-SO₂Cl + Et₃N, CH₂Cl₂, RT, 4 h 70–80
Diazotransfer FSO₂N₃ + CuSO₄, H₂O/CH₃CN, RT, 5 min 95–100

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

While traditionally used for triazole formation, CuAAC can be adapted to introduce azides to propargyl sulfonates:

  • Propargyl Sulfonate Synthesis : React propargyl alcohol with sulfonyl chloride (e.g., Ph-SO₂Cl) to form Ph-SO₂-O-CH₂-C≡CH.
  • Azide Incorporation : Treat the sulfonate with sodium azide (NaN₃) under Cu(I) catalysis to yield Ph-SO₂-N₃-CH₂-C≡CH.

Table 2: CuAAC-Based Synthesis Parameters

Step Reagents/Conditions Yield (%) Reference
Sulfonate Formation Ph-SO₂Cl + propargyl alcohol, K₂CO₃, DMF, 60°C 75–85
Azide Addition NaN₃ + CuSO₄, H₂O/tBuOH, RT, 24 h 60–70

Direct Nucleophilic Substitution of Sulfonyl Chlorides

This approach bypasses intermediates by reacting propargyl azides directly with sulfonyl chlorides:

  • Propargyl Azide Synthesis : Prepare HC≡C-N₃ via SN2 displacement (e.g., propargyl bromide + NaN₃).
  • Sulfonylation : React HC≡C-N₃ with Ph-SO₂Cl in a polar aprotic solvent (e.g., DMSO) with a base.

Table 3: Nucleophilic Substitution Protocol

Step Reagents/Conditions Yield (%) Reference
Propargyl Azide Propargyl bromide + NaN₃, H₂O, 80°C, 20 h 90–95
Sulfonylation Ph-SO₂Cl + Et₃N, DMSO, 50°C, 6 h 80–85

Mechanistic Insights and Reaction Optimization

Diazotransfer Kinetics

The diazotransfer reaction proceeds via a two-step mechanism:

  • Amine Activation : FSO₂N₃ deprotonates the sulfonamide to generate a nitrene intermediate.
  • Azide Transfer : Cu(I) facilitates the transfer of the azide group from FSO₂N₃ to the nitrene, forming the azide product.

Key Factors :

  • Catalyst : CuSO₄ enhances reaction efficiency by stabilizing intermediates.
  • Solvent : H₂O/CH₃CN mixtures improve solubility of reagents.

Stability Considerations

Azide-containing intermediates require careful handling:

  • Thermal Sensitivity : Avoid heating above 100°C to prevent decomposition.
  • Explosive Risk : Isolated azides should be stored under inert gas.

Comparative Analysis of Methods

Method Advantages Limitations
Diazotransfer High yield, rapid reaction Requires FSO₂N₃ (expensive)
CuAAC Mild conditions, scalable Lower yields for azides
Nucleophilic Substitution Direct route, no intermediates Harsh solvent conditions

Scientific Research Applications

Medicinal Chemistry

Anti-inflammatory Properties
One notable application of benzene, [(1-azido-2-propynyl)sulfonyl]- is its potential as an anti-inflammatory agent. Research has demonstrated that compounds containing phenylsulfonyl groups can exhibit significant biological activity, including the inhibition of inflammatory markers such as interleukin-6 (IL-6). A study indicated that derivatives of this compound could be synthesized to yield new anti-inflammatory agents with enhanced efficacy and reduced side effects .

Synthesis of Sulfonamide Derivatives
The compound is also utilized in the synthesis of sulfonamide derivatives, which are known for their broad-spectrum antibacterial properties. The reaction of benzene sulfonyl azides with various amines can lead to the formation of sulfonamides that have shown promise in treating bacterial infections. This method is particularly advantageous due to its simplicity and the mild reaction conditions required .

Organic Synthesis

Tandem Reactions
Benzene, [(1-azido-2-propynyl)sulfonyl]- serves as a versatile reactant in tandem reactions. For instance, a one-pot reaction involving this compound can lead to the formation of proline-derived benzenesulfonamides without the need for transition metals, making it a green chemistry approach . This reaction showcases the compound's utility in synthesizing complex organic molecules efficiently.

Cycloaddition Reactions
The compound's azide functionality allows it to participate in cycloaddition reactions, particularly with alkynes. This reaction forms 1,2,3-triazoles, which are valuable scaffolds in medicinal chemistry due to their diverse biological activities. Recent studies have focused on optimizing these reactions to produce triazole-containing compounds that could serve as potential drug candidates .

Polymer Science

Cross-Linking Applications
In polymer science, benzene, [(1-azido-2-propynyl)sulfonyl]- has been explored as a cross-linking agent for polymers. The azide group can react with alkyne-functionalized polymers via 1,3-dipolar cycloaddition, leading to enhanced mechanical properties and stability of polymer networks. This application is particularly relevant in developing materials for aerospace and automotive industries where improved performance under stress is critical .

Case Study 1: Synthesis of Triazole Hybrids

A recent study synthesized sulfonamide-triazole-glycoside hybrids using benzene sulfonyl azides. The synthesized compounds were evaluated for anticancer efficacy, demonstrating significant cytotoxic effects against various cancer cell lines. This highlights the potential of benzene derivatives in developing novel therapeutic agents .

Case Study 2: Polymer Cross-Linking

Research into polymer networks utilizing benzene, [(1-azido-2-propynyl)sulfonyl]- showed that these azide-functionalized polymers exhibited superior thermal stability and mechanical properties compared to traditional cross-linking methods. The enhanced performance was attributed to the unique cross-linking mechanism facilitated by the azide group .

Mechanism of Action

The mechanism of action of Benzene, [(1-azido-2-propynyl)sulfonyl]- involves the reactivity of the azido and sulfonyl groups. The azido group can participate in cycloaddition reactions, forming stable triazole rings. The sulfonyl group can undergo electrophilic substitution, influencing the reactivity of the benzene ring . These reactions are facilitated by the electron-withdrawing nature of the sulfonyl group and the electron-donating nature of the azido group .

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following table compares “Benzene, [(1-azido-2-propynyl)sulfonyl]-” with structurally related sulfonyl-substituted benzene derivatives:

Compound Name CAS Number Molecular Formula Functional Groups Key Applications
Benzene, [(1-azido-2-propynyl)sulfonyl]- N/A C₉H₇N₃O₂S Sulfonyl, Azide, Alkyne Click chemistry, drug synthesis
Diphenyl sulfone 127-63-9 C₁₂H₁₀O₂S Sulfonyl Polymer additive
Tetradifon (Benzene, 1,2,4-trichloro-5-[(4-chlorophenyl)sulfonyl]-) 116-29-0 C₁₂H₆Cl₄O₂S Sulfonyl, Chloro Former pesticide (withdrawn)
Benzenesulfonamide, 4-[(1-azido-3-phenylsulfanylpropan-2-yl)amino]-3-nitro- 406235-11-8 C₁₆H₁₇N₅O₄S₂ Sulfonamide, Azide Pharmaceutical intermediate
Benzene, [(2-phenylethynyl)sulfonyl]- 5324-64-1 C₁₄H₁₀O₂S Sulfonyl, Alkyne Synthetic chemistry
Key Observations:
  • Reactivity : The azide and alkyne groups in the target compound enable unique bifunctional reactivity, unlike simpler sulfones like diphenyl sulfone or chlorinated derivatives like Tetradifon.
  • Pharmaceutical Potential: Azide-containing sulfonamides (e.g., 406235-11-8) are linked to enzyme inhibition (e.g., acetylcholinesterase and carbonic anhydrases) , suggesting unexplored bioactivity in the target compound.
  • Synthetic Utility : The ethynyl group in Benzene, [(2-phenylethynyl)sulfonyl]- facilitates cross-coupling reactions , a property likely shared with the target compound’s propynyl group.
Molecular Weight and Stability:
  • The target compound’s molecular weight (~241.24 g/mol) is comparable to other sulfonyl benzenes but distinct due to its azide and alkyne substituents.
  • Hazards: Azide Group: Poses explosion risks under certain conditions, a hazard absent in non-azide analogs like diphenyl sulfone . Sulfonyl Group: Corrosive properties are common across sulfonyl chlorides and sulfones (e.g., Benzene Sulfonyl Chloride requires strict handling protocols) .
Regulatory Status:
  • Tetradifon was withdrawn due to oncogenicity , highlighting the importance of substituent effects on toxicity. The target compound’s azide group necessitates rigorous safety evaluations.
Enzyme Inhibition:

Benzene sulfonamides with amino acid ester substituents (e.g., compounds 15–26 in ) exhibit acetylcholinesterase (AChE) and carbonic anhydrase (CA) inhibition .

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